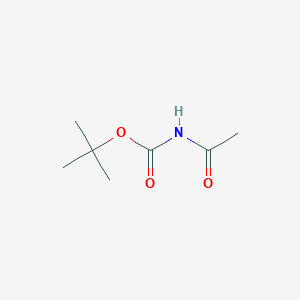

tert-Butyl acetylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-acetylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-6(10)11-7(2,3)4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPPVCVLOXKYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462570 | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-98-4 | |

| Record name | 1,1-Dimethylethyl N-acetylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is tert-Butyl acetylcarbamate?

An In-depth Technical Guide to tert-Butyl Acetylcarbamate

Abstract

tert-Butyl acetylcarbamate, also known as tert-butyl N-acetylcarbamate, is a chemical compound with the molecular formula C₇H₁₃NO₃. It belongs to the carbamate class of organic molecules, characterized by the presence of both an acetyl and a tert-butoxycarbonyl (Boc) group attached to a central nitrogen atom. This dual substitution makes it a unique reagent and building block in organic synthesis. Its structure suggests potential applications as a stable, crystalline source for N-acetyl groups following selective deprotection of the Boc moiety. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, molecular structure analysis, and potential applications relevant to researchers in chemistry and drug discovery.

Chemical Identity and Physical Properties

tert-Butyl acetylcarbamate is identified by its unique molecular structure. While detailed experimental physical data is not widely published, its fundamental chemical identifiers and computed properties are well-documented and summarized below.

Table 1: Chemical Identifiers for tert-Butyl Acetylcarbamate

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-acetylcarbamate | [1] |

| CAS Number | 120157-98-4 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| SMILES | CC(=O)NC(=O)OC(C)(C)C | [1] |

| InChIKey | WUPPVCVLOXKYBQ-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 159.18 | g/mol | [1] |

| Monoisotopic Mass | 159.08954328 | Da | [1] |

| XLogP3 | 0.7 | [1] | |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 3 | [1] | |

| Rotatable Bond Count | 2 | [1] | |

| Polar Surface Area | 55.4 | Ų | [1] |

| Appearance | Crystalline solid | - | [2] |

Predicted Spectroscopic Data

While experimental spectra for tert-Butyl acetylcarbamate are not publicly available, ¹H and ¹³C NMR chemical shifts can be predicted based on its chemical structure and comparison with similar molecules. These predictions are crucial for researchers to confirm the identity of the compound during synthesis.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H | |

| ~ 2.2 | Singlet | 3H | CH ₃-C(=O) | |

| ~ 1.5 | Singlet | 9H | (CH ₃)₃-C | |

| Predicted ¹³C NMR | δ (ppm) | Assignment | ||

| ~ 170 | C H₃-C (=O) | |||

| ~ 152 | N-C (=O)-O | |||

| ~ 82 | O-C (CH₃)₃ | |||

| ~ 28 | O-C(C H₃)₃ | |||

| ~ 24 | C H₃-C(=O) |

Predictions are based on standard chemical shift values for acetyl, tert-butyl, and carbamate functional groups.

Synthesis and Molecular Structure

A practical and environmentally benign synthesis of tert-Butyl acetylcarbamate has been reported, utilizing a natural phosphate catalyst. This method provides excellent yields and involves a simple workup.

Experimental Protocol: Synthesis from N-(t-Boc)thioacetamide[2]

This procedure describes a green synthesis method that yields crystalline tert-Butyl acetylcarbamate.

-

Reaction Setup : To a solution of N-(t-Boc)thioacetamide (87.6 mg, 0.5 mmol), an amino ester hydrochloride salt (0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, e.g., THF, CH₃CN, or DMF), add natural phosphate catalyst (87.6 mg).

-

Reaction Execution : Stir the reaction mixture at room temperature for 30 minutes.

-

Workup : Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Purification : Concentrate the filtrate and purify the residue using flash chromatography (cyclohexane/ethyl acetate eluent system) to obtain the final product as a crystalline solid. The reported yield is typically very high (≥95%).

References

An In-depth Technical Guide to N-Boc-acetamide (tert-Butyl N-acetylcarbamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-acetamide, chemically known as tert-butyl N-acetylcarbamate. This document details its chemical structure, physical properties, synthesis protocols, spectroscopic data, and reactivity, serving as a crucial resource for professionals in organic synthesis and drug development.

Chemical Structure and Properties

N-Boc-acetamide (tert-butyl N-acetylcarbamate) is a carbamate derivative where the nitrogen of an acetamide moiety is protected by a tert-butoxycarbonyl (Boc) group. This structure imparts specific reactivity and stability, making it a subject of interest in synthetic chemistry.

IUPAC Name: tert-butyl N-acetylcarbamate[1] Synonyms: N-Boc-acetamide, tert-Butyl acetylcarbamate[1] CAS Number: 120157-98-4[1] Molecular Formula: C₇H₁₃NO₃[1]

The key quantitative properties of N-Boc-acetamide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [1] |

| Exact Mass | 159.08954328 Da | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 | 0.7 | [1] |

Synthesis of N-Boc-acetamide

The synthesis of N-Boc-acetamide can be achieved through various methods. Two detailed experimental protocols are provided below, one utilizing N-Boc-thioacetamide and another employing a more general approach of N-acylation of tert-butyl carbamate.

Synthesis from N-Boc-thioacetamide

A practical and high-yielding synthesis has been reported starting from N-(t-Boc)thioacetamide. This method is notable for its use of a heterogeneous catalyst and mild reaction conditions.[2]

Experimental Protocol:

-

To a solution of N-(t-Boc)thioacetamide (87.6 mg, 0.5 mmol), the hydrochloride salt of an amino ester (e.g., glycine ethyl ester hydrochloride, 0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, such as THF, CH₃CN, or DMF), add natural phosphate (NP) catalyst (87.6 mg).

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., Interchim Puriflash with a cyclohexane/ethyl acetate eluent system) to yield crystalline tert-butyl N-acetylcarbamate.

This reaction unexpectedly yields the N-Boc-acetamide instead of the anticipated amidine, with the sulfur atom being substituted by an oxygen atom.[2]

General N-Acylation of tert-Butyl Carbamate

A more general approach involves the N-acylation of the readily available tert-butyl carbamate using an acylating agent. Heteropolyacids have been shown to be effective catalysts for this type of transformation under solvent-free conditions.[3]

Experimental Protocol:

-

In a reaction vessel, mix tert-butyl carbamate (1.0 eq) with acetic anhydride (1.2 eq).

-

Add a catalytic amount of a Wells-Dawson heteropolyacid (e.g., H₆[P₂W₁₈O₆₂]).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride and the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

This method represents a green and efficient way to synthesize N-acyl carbamates.[3]

Caption: General workflow for the synthesis of N-Boc-acetamide via N-acylation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-acetamide is expected to show two characteristic singlets:

-

A singlet integrating to 9 protons around δ 1.5 ppm , corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A singlet integrating to 3 protons around δ 2.1-2.3 ppm , corresponding to the methyl protons of the acetyl group.

-

A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent, typically appearing between δ 7.0-9.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the following signals:

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 24 ppm for the methyl carbon of the acetyl group.

-

A quaternary carbon signal around δ 82-84 ppm for the tert-butyl C(CH₃)₃ carbon.

-

Two carbonyl carbon signals: one for the acetyl group around δ 170 ppm and one for the carbamate group around δ 150-152 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the functional groups present:

-

A strong absorption band for the N-H stretching vibration around 3200-3300 cm⁻¹ .

-

Two distinct carbonyl (C=O) stretching bands. The amide I band (from the acetyl group) is expected around 1700-1720 cm⁻¹ , and the carbamate carbonyl stretch is expected at a higher frequency, around 1740-1760 cm⁻¹ .

-

C-H stretching vibrations for the methyl groups will appear just below 3000 cm⁻¹ .

Caption: Workflow for the structural confirmation of N-Boc-acetamide.

Reactivity and Applications

N-acyl carbamates, such as N-Boc-acetamide, are activated amide derivatives. The presence of two electron-withdrawing groups on the nitrogen atom (the Boc and acetyl groups) makes the amide N-C(O) bond more susceptible to cleavage and also enhances the acidity of the N-H proton.

Reactivity

-

N-H Acidity: The N-H proton is significantly more acidic than in a simple amide, allowing for deprotonation under relatively mild basic conditions. The resulting anion can be used in various nucleophilic reactions.

-

Acyl Group Transfer: N-acyl carbamates can act as acylating agents, transferring the acetyl group to other nucleophiles. This reactivity is enhanced compared to simple amides due to the electronic nature of the N-substituents.

-

Precursors to Radicals: N-acyl PTOC (N'-hydroxypyridine-2-thione) carbamates, which are related structures, can serve as precursors to (N-acyl-N-alkylcarbamoyl)oxyl radicals, which can then undergo decarboxylation to form amidyl radicals.[4] These reactive intermediates can participate in various cyclization and hydrogen transfer reactions.[4]

-

Deprotection: The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous phosphoric acid) to yield acetamide.[5] This selective deprotection is a cornerstone of Boc chemistry.

Applications in Organic Synthesis

While specific applications for N-Boc-acetamide are not extensively documented, its structural motifs are relevant in several areas of synthetic chemistry:

-

Amide Bond Formation: As an activated amide, it can be a model compound for studying new methods of transamidation or other amide bond-forming reactions. The twisted nature of some N-acyl-tert-butyl-carbamates has been implicated in their enhanced reactivity in N-C cross-coupling reactions.

-

Prodrug Design: The N-acyl carbamate linkage has been explored in the design of self-immolative linkers for the pH-responsive release of amide-containing drugs.[6]

-

Intermediate in Complex Synthesis: The dual-protected nitrogen functionality could be strategically employed in multi-step syntheses where differential reactivity of the two carbonyl groups is desired.

Caption: Key reaction pathways of N-Boc-acetamide.

Conclusion

N-Boc-acetamide (tert-butyl N-acetylcarbamate) is a valuable compound for research in organic synthesis. Its structure as an activated amide suggests a rich and useful chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential reactivity, offering a starting point for researchers and scientists to explore its applications in drug development and other areas of chemical science. Further investigation into its physical properties and specific reaction scope is warranted to fully exploit its synthetic potential.

References

- 1. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciforum.net [sciforum.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl Acetylcarbamate

CAS Number: 120157-98-4

This technical guide provides a comprehensive overview of tert-butyl acetylcarbamate, a valuable reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of tert-Butyl Acetylcarbamate

| Property | Value | Source |

| CAS Number | 120157-98-4 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| IUPAC Name | tert-butyl N-acetylcarbamate | [1] |

Synthesis of tert-Butyl Acetylcarbamate

A practical and environmentally friendly synthesis of tert-butyl acetylcarbamate has been reported starting from N-(t-Boc)thioacetamide.[2] This method utilizes a natural phosphate (NP) catalyst, offering high yields and a simple workup procedure.[2]

Experimental Protocol: Synthesis from N-(t-Boc)thioacetamide[2]

Materials:

-

N-(t-Boc)thioacetamide

-

Amino ester hydrochloride salt

-

Triethylamine (NEt₃)

-

Natural Phosphate (NP) catalyst

-

Dry solvent (e.g., Dichloromethane)

-

Celite

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of N-(t-Boc)thioacetamide (0.5 mmol) and an amino ester hydrochloride salt (0.5 mmol) in a dry solvent (10 mL), add triethylamine (1.65 mmol).

-

Add the natural phosphate catalyst (87.6 mg) to the stirring solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite.

-

The crude product is then purified by flash chromatography using a cyclohexane/ethyl acetate eluent system.

-

This process yields crystalline tert-butyl acetylcarbamate in a very high yield (≥ 95%).

Diagram 1: Synthesis of tert-Butyl Acetylcarbamate

Caption: Reaction scheme for the synthesis of tert-butyl acetylcarbamate.

Spectroscopic Data

While specific, experimentally obtained spectra for tert-butyl acetylcarbamate are not provided in the searched literature, a comparative analysis with structurally similar compounds can provide an expected spectral profile.

Table 2: Predicted Spectroscopic Data for tert-Butyl Acetylcarbamate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the acetyl protons (singlet, ~2.1 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and acetyl groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate and amide functionalities, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (159.18 g/mol ) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. |

General Experimental Protocols for Spectroscopic Analysis[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled experiment.

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.

-

Analysis: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI) in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: General workflow for obtaining and analyzing spectroscopic data.

Applications in Drug Development and Organic Synthesis

Carbamates are a significant class of compounds in medicinal chemistry and are integral to the structure of numerous therapeutic agents.[2] The tert-butoxycarbonyl (Boc) group, a key feature of tert-butyl acetylcarbamate, is a widely used protecting group for amines in peptide synthesis and other areas of organic synthesis.[3][4] This protecting group strategy is crucial for preventing unwanted side reactions at the amine functionality while other parts of the molecule are being modified.

While direct biological activity or specific applications in signaling pathways for tert-butyl acetylcarbamate have not been detailed in the available literature, its structural motifs are present in various biologically active molecules. For instance, a range of O-phenyl-N-aryl carbamates have been synthesized and screened for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some derivatives showing promising results.[5] Furthermore, other tert-butyl carbamate derivatives have been investigated for their antimicrobial and anti-inflammatory activities.[6][7]

The tert-butyl acetylcarbamate molecule itself can serve as a versatile building block for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery programs.[2]

Diagram 3: Role of tert-Butyl Carbamates in Synthesis

Caption: Synthetic utility of tert-butyl carbamates.

Conclusion

tert-Butyl acetylcarbamate is a valuable chemical entity with a straightforward and efficient synthesis. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to other well-characterized carbamates allows for a reliable prediction of its properties. Its primary utility lies in its role as a protected building block in organic synthesis, particularly for the introduction of the N-acetylcarbamoyl moiety or as a precursor for more complex molecular architectures. Further research into the biological activities of this and related compounds could unveil novel applications in drug discovery.

References

- 1. tert-Butyl acetylcarbamate | C7H13NO3 | CID 11332620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

tert-Butyl acetylcarbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl Acetylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl acetylcarbamate, a valuable intermediate in organic synthesis. The document outlines two primary synthetic pathways, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows. This guide is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary information to perform these syntheses efficiently and safely.

Core Synthesis Pathways

Two principal methods for the synthesis of tert-butyl acetylcarbamate are presented:

-

Synthesis from N-Boc-Thioacetamide: A practical and high-yielding method utilizing a natural phosphate catalyst.[1][2]

-

N-Acetylation of tert-Butyl Carbamate: A direct approach involving the acylation of the readily available tert-butyl carbamate.

Pathway 1: Synthesis from N-Boc-Thioacetamide

This method provides a green and efficient route to tert-butyl acetylcarbamate with a simple workup procedure.[1][2] The reaction proceeds via the substitution of the sulfur atom in N-(t-Boc)thioacetamide with an oxygen atom, catalyzed by natural phosphate.[1][2]

Reaction Scheme

Caption: Reaction scheme for the synthesis of tert-butyl acetylcarbamate from N-Boc-thioacetamide.

Experimental Protocol

To a solution of N-(t-Boc)thioacetamide (87.6 mg, 0.5 mmol), the hydrochloride salt of an amino ester (e.g., glycine ethyl ester, 0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, such as THF, CH3CN, or DMF), natural phosphate (87.6 mg) is added with stirring.[2] The reaction mixture is stirred for 30 minutes at room temperature.[2] Following the reaction, the mixture is filtered through a pad of celite. The resulting residue is then purified by flash chromatography using a cyclohexane/ethyl acetate eluent system to yield crystalline tert-butyl acetylcarbamate.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | ≥ 95% | [2] |

| Purity | Crystalline | [2] |

| Catalyst | Natural Phosphate | [1][2] |

| Solvents Tested | THF, CH3CN, DMF | [2] |

Pathway 2: N-Acetylation of tert-Butyl Carbamate

This pathway involves the direct N-acetylation of tert-butyl carbamate. While a specific detailed protocol for the synthesis of tert-butyl acetylcarbamate via this method was not found in the immediate search results, the procedure can be reliably inferred from general and well-established N-acylation methods for carbamates using acetic anhydride or acetyl chloride. This approach is straightforward due to the commercial availability of tert-butyl carbamate.

Reaction Scheme

Caption: General scheme for the N-acetylation of tert-butyl carbamate.

Experimental Protocol (Proposed)

-

Using Acetic Anhydride: To a solution of tert-butyl carbamate (1 eq.) in a suitable solvent such as dichloromethane, a catalytic amount of a Lewis acid (e.g., ZnCl2) or a solid acid catalyst (e.g., Wells-Dawson heteropolyacid) is added. Acetic anhydride (1.1-1.5 eq.) is then added, and the mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

-

Using Acetyl Chloride: To a solution of tert-butyl carbamate (1 eq.) and a base such as pyridine or triethylamine (1.1-1.5 eq.) in an anhydrous solvent like dichloromethane at 0 °C, acetyl chloride (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The workup would involve washing the reaction mixture with dilute aqueous HCl to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried and concentrated to give the product.

Quantitative Data (Expected)

While specific data for the N-acetylation of tert-butyl carbamate to form the acetylated product was not found, yields for analogous N-acylation of other carbamates are generally reported to be good to excellent.

| Parameter | Expected Value |

| Yield | 70-95% |

| Purity | High after purification |

| Reagents | Acetic Anhydride or Acetyl Chloride |

| Catalysts/Bases | Lewis Acids, Solid Acids, or Organic Bases |

Workflow Comparison

Caption: Comparative workflow of the two synthesis pathways for tert-butyl acetylcarbamate.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of tert-butyl acetylcarbamate. The synthesis from N-Boc-thioacetamide offers a high-yielding and environmentally friendly option. The N-acetylation of tert-butyl carbamate, while presented as a proposed method based on established chemical principles, represents a more direct approach from a readily available starting material. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. Researchers are encouraged to optimize the proposed N-acetylation reaction to determine the most effective conditions for their specific needs.

References

Spectroscopic and Synthetic Profile of tert-Butyl Acetylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic data for tert-Butyl acetylcarbamate (also known as tert-butyl N-acetylcarbamate), a valuable building block in organic synthesis. This document details its synthesis, provides a summary of its key spectroscopic characteristics, and outlines the experimental protocols for its characterization.

Core Spectroscopic Data

While comprehensive, publicly available experimental spectra for tert-Butyl acetylcarbamate are limited, the following tables summarize the expected and reported spectroscopic data based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 - 2.3 | Singlet | 3H | CH₃ (Acetyl) |

| ~1.5 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |

| ~8.5 - 9.5 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Acetyl) |

| ~150 - 155 | C=O (Carbamate) |

| ~80 - 85 | C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

| ~24 | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for tert-Butyl Acetylcarbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2980 | Strong | C-H Stretch (tert-Butyl) |

| ~1740 | Strong | C=O Stretch (Carbamate) |

| ~1700 | Strong | C=O Stretch (Acetyl) |

| ~1530 | Medium | N-H Bend |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for tert-Butyl Acetylcarbamate

| m/z | Interpretation |

| 160.09 | [M+H]⁺ (Protonated Molecule) |

| 104.05 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 86.06 | [M - C₄H₈ - H₂O + H]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43.02 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

Synthesis of tert-Butyl Acetylcarbamate[1][2]

A practical synthesis of tert-Butyl acetylcarbamate has been reported involving the reaction of N-(t-Boc)thioacetamide in the presence of a natural phosphate catalyst.[1][2]

Materials:

-

N-(t-Boc)thioacetamide

-

Amino ester hydrochloride salt

-

Triethylamine

-

Dry solvent (e.g., Dichloromethane)

-

Natural Phosphate (NP) catalyst

-

Celite

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of N-(t-Boc)thioacetamide (0.5 mmol), an amino ester hydrochloride salt (0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL), add the Natural Phosphate catalyst (87.6 mg) with stirring.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite.

-

The crude product is then purified by column chromatography using a cyclohexane/ethyl acetate eluent system to yield crystalline tert-Butyl acetylcarbamate.

Caption: Synthetic workflow for tert-Butyl acetylcarbamate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified tert-Butyl acetylcarbamate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the crystalline tert-Butyl acetylcarbamate directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted. Co-adding 16 to 32 scans will improve the spectral quality.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization and Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC-MS) system. Electrospray ionization (ESI) in positive ion mode is a suitable method for this molecule. Acquire the mass spectrum in a full scan mode to identify the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight of 159.18 g/mol .

Caption: Experimental workflow for characterization.

References

The Enigmatic Profile of tert-Butyl Acetylcarbamate: A Review of Current Knowledge

Researchers, scientists, and drug development professionals often encounter a vast array of chemical entities. While many are well-characterized, some, like tert-Butyl acetylcarbamate, remain primarily defined by their chemical properties rather than a distinct biological mechanism of action. This technical guide consolidates the available scientific information on tert-butyl acetylcarbamate, highlighting its established characteristics and the current void in our understanding of its biological function.

Core Chemical Identity and Synthesis

Tert-butyl acetylcarbamate, with the chemical formula C₇H₁₃NO₃, is a carbamate derivative that has been synthesized and characterized in chemical literature.[1][2] Its structure features a tert-butyl group attached to a carbamate moiety which is further N-acetylated.

The synthesis of tert-butyl acetylcarbamate has been reported through various chemical reactions. One notable method involves the reaction of N-(t-Boc)thioacetamide in the presence of a natural phosphate catalyst, which provides an excellent yield through a simple and environmentally benign process.[3] Alternative synthetic routes are also available, reflecting its utility as a chemical intermediate.

Crystalline Structure and Physicochemical Properties

Detailed crystallographic studies have been conducted on tert-butyl acetylcarbamate. These analyses reveal that in its crystalline form, the molecules form dimers through strong N—H⋯O hydrogen bonds.[3] The primary interactions between these neighboring dimers are of the van der Waals type, occurring between the hydrophobic methyl groups.[3]

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| CAS Number | 120157-98-4 | PubChem |

| IUPAC Name | tert-butyl N-acetylcarbamate | PubChem |

The Uncharted Territory: Mechanism of Action and Biological Activity

Despite its well-documented chemical synthesis and structure, a specific biological mechanism of action for tert-butyl acetylcarbamate has not been elucidated in the currently available scientific literature. Extensive searches of scholarly databases reveal a significant gap in research pertaining to its direct biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

While the broader class of carbamates is known to encompass compounds with diverse biological activities, including roles in medicinal chemistry and as agrochemicals, these properties cannot be directly extrapolated to tert-butyl acetylcarbamate without specific experimental evidence. For instance, various derivatives of tert-butyl carbamate have been investigated for potential anti-inflammatory and antibacterial activities. However, these studies focus on structurally distinct molecules, and their findings do not provide insight into the intrinsic activity of tert-butyl acetylcarbamate itself.

Application in Chemical Synthesis

The primary utility of tert-butyl acetylcarbamate, as evidenced by the existing literature, lies in its role as a chemical building block or intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group, a common feature in related carbamate compounds, suggests its potential use in the controlled synthesis of more complex molecules where protection of an amine functionality is required.

Future Directions and Conclusion

The case of tert-butyl acetylcarbamate highlights a common scenario in chemical and pharmaceutical research where a compound is synthesized and characterized chemically but its biological potential remains unexplored. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity.

Future investigations could focus on screening tert-butyl acetylcarbamate in a variety of biological assays to uncover any potential therapeutic or biological activities. This could include broad-based phenotypic screening, target-based enzymatic assays, or receptor binding studies. The logical workflow for such an investigation is depicted below.

Figure 1. A logical workflow for the biological investigation of tert-butyl acetylcarbamate.

References

tert-Butyl Acetylcarbamate: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-Butyl acetylcarbamate (CAS No. 120157-98-4). The content herein is intended to support the safe and effective use of this compound in research and development settings, with a focus on laboratory applications.

Chemical and Physical Properties

tert-Butyl acetylcarbamate is a carbamate derivative utilized in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | [3] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Predicted)

The following GHS hazard statements are based on data for structurally related carbamate compounds and should be considered when handling tert-Butyl acetylcarbamate.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is mandatory when handling tert-Butyl acetylcarbamate.

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |

| Skin Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |

| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of tert-Butyl acetylcarbamate and ensuring a safe laboratory environment.

-

Handling : All handling of this chemical should be conducted in a certified chemical fume hood. Avoid creating dust. Wash hands and face thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a representative reaction involving a carbamate, which can be adapted for tert-Butyl acetylcarbamate.

Synthesis of tert-Butyl Acetylcarbamate

This protocol is adapted from a documented synthesis of tert-Butyl acetylcarbamate.

Materials:

-

N-(t-Boc)thioacetamide

-

Hydrochloride salt of an amino ester

-

Triethylamine

-

Dry solvent (e.g., Dichloromethane)

-

Natural Phosphate (NP) catalyst

-

Celite

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of N-(t-Boc)thioacetamide (0.5 mmol), the hydrochloride salt of an amino ester (0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL), add the Natural Phosphate catalyst (87.6 mg) with stirring.

-

Stir the reaction for 30 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of celite.

-

Purify the residue by flash chromatography using a cyclohexane/ethyl acetate eluent system to yield crystalline tert-Butyl acetylcarbamate.[1]

General Experimental Workflow for Reactions with Carbamates

This workflow outlines the key steps from reaction setup to product isolation.

Caption: A typical workflow for conducting a reaction with a carbamate compound.

Spill and Waste Management

Spill Response

-

Small Spills : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

Dispose of tert-Butyl acetylcarbamate and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of tert-Butyl acetylcarbamate in a laboratory setting.

Caption: A logical workflow for the safe handling of tert-Butyl acetylcarbamate.

References

An In-depth Technical Guide on the Solubility of tert-Butyl Acetylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl acetylcarbamate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on the solubility of structurally similar compounds and details robust experimental protocols for determining its solubility in various solvents.

Introduction to tert-Butyl Acetylcarbamate

Tert-butyl acetylcarbamate is a chemical compound containing a carbamate group with a tert-butyl ester and an acetyl group attached to the nitrogen. Its structure suggests a moderate degree of polarity. Understanding its solubility is crucial for its application in organic synthesis, medicinal chemistry, and drug development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability.

Qualitative Solubility Profile

Based on the structure of tert-butyl acetylcarbamate and the solubility characteristics of similar compounds, a qualitative solubility profile can be predicted. The presence of the polar carbamate and acetyl groups suggests solubility in polar organic solvents, while the nonpolar tert-butyl group may limit its solubility in highly polar solvents like water and enhance it in less polar organic solvents.

It is anticipated to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM). Its solubility in alcohols like methanol and ethanol is expected to be moderate. In nonpolar solvents such as hexanes, it is likely to have low solubility.

Quantitative Solubility Data

Table 1: Solubility of tert-Butyl Acetylcarbamate in Various Solvents at 25°C (298.15 K)

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Water | H₂O | 10.2 | To be determined | To be determined |

| Methanol | CH₃OH | 5.1 | To be determined | To be determined |

| Ethanol | C₂H₅OH | 4.3 | To be determined | To be determined |

| Isopropanol | C₃H₈O | 3.9 | To be determined | To be determined |

| Acetonitrile | C₂H₃N | 5.8 | To be determined | To be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | To be determined |

| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | To be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined |

| Acetone | C₃H₆O | 5.1 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | To be determined |

| Toluene | C₇H₈ | 2.4 | To be determined | To be determined |

| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined |

Table 2: Temperature Dependence of tert-Butyl Acetylcarbamate Solubility

| Solvent | Temperature (°C) | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent A | 10 | 283.15 | To be determined | To be determined |

| 25 | 298.15 | To be determined | To be determined | |

| 40 | 313.15 | To be determined | To be determined | |

| Solvent B | 10 | 283.15 | To be determined | To be determined |

| 25 | 298.15 | To be determined | To be determined | |

| 40 | 313.15 | To be determined | To be determined | |

| Solvent C | 10 | 283.15 | To be determined | To be determined |

| 25 | 298.15 | To be determined | To be determined | |

| 40 | 313.15 | To be determined | To be determined |

Experimental Protocols for Solubility Determination

The following protocols describe the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[1]

-

tert-Butyl acetylcarbamate

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl acetylcarbamate to a vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25°C).[1]

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium (typically 24-48 hours).[1]

Sample Collection and Preparation:

-

After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.[1]

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.[1]

-

Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

Quantification:

-

Quantify the concentration of tert-Butyl acetylcarbamate in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding signaling pathways directly involving tert-butyl acetylcarbamate. The primary role of this compound appears to be as a synthetic intermediate. The logical relationship in its use is typically within a multi-step synthesis, where its solubility in reaction solvents is a critical parameter for reaction success.

The following diagram illustrates a general synthetic workflow where the solubility of a reagent like tert-butyl acetylcarbamate is a key consideration.

This guide provides a foundational understanding and practical protocols for determining the solubility of tert-butyl acetylcarbamate. The provided templates and methodologies are intended to empower researchers to generate the specific, high-quality data necessary for their work in drug development and chemical synthesis.

References

The Obscure Origins of a Versatile Reagent: Unraveling the History of tert-Butyl Acetylcarbamate

While tert-Butyl acetylcarbamate (t-Boc-acetamide) has become a useful building block in modern organic synthesis, its precise origins remain surprisingly elusive in the annals of chemical literature. Despite its established presence in chemical supplier catalogs and its CAS number (120157-98-4) suggesting a history spanning several decades, a definitive "discovery" paper detailing its first synthesis and characterization is not readily apparent through standard historical searches.

This in-depth guide navigates the available information to piece together the history and synthesis of this valuable, yet historically unassuming, compound.

An Unexpected Synthetic Emergence

Recent literature provides a clear and efficient method for the synthesis of tert-Butyl acetylcarbamate, though it appears this was a serendipitous discovery rather than a targeted initial synthesis. A 2022 study by Gaye et al. reported a practical, high-yield synthesis of tert-Butyl acetylcarbamate from N-(t-Boc)thioacetamide. The researchers were initially attempting to synthesize polyfunctional amidines using a natural phosphate catalyst.[1] To their surprise, the reaction yielded tert-Butyl acetylcarbamate instead of the desired amidine, indicating an unexpected substitution of the sulfur atom with oxygen.

This "green" synthesis method, utilizing a readily available and environmentally benign catalyst, represents a significant advancement in the practical preparation of this compound.[1] However, the paper's reference to a 1998 publication by Lee et al. for the preparation of the starting material, N-(t-Boc)thioacetamide, inadvertently created a misleading trail in tracing the compound's history. The Lee et al. paper focuses on the synthesis of amidines and does not mention tert-Butyl acetylcarbamate itself.

The Elusive First Synthesis: A Trail Gone Cold

Despite extensive searches of chemical databases and historical literature, the seminal publication reporting the first synthesis of tert-Butyl acetylcarbamate remains unidentified. The compound's CAS number, 120157-98-4, suggests its registration in the chemical literature likely occurred sometime before the late 1990s. However, the trail for a definitive discovery paper runs cold.

It is plausible that the initial synthesis of tert-Butyl acetylcarbamate was not the primary focus of a publication but rather a briefly mentioned intermediate in a larger synthetic scheme. Such occurrences are not uncommon in the history of chemistry, where novel compounds are sometimes synthesized and characterized without being the central subject of the research.

Established Synthetic Methodologies

While the historical "discovery" remains obscure, the fundamental chemistry for the synthesis of tert-Butyl acetylcarbamate is well-established and can be inferred from general methods for the preparation of N-acylcarbamates. The most logical and widely practiced synthetic routes involve either the acylation of tert-butyl carbamate or the N-tert-butoxycarbonylation of acetamide.

A generalized workflow for the synthesis of tert-Butyl acetylcarbamate is depicted below:

Figure 1: General synthetic pathways to tert-Butyl acetylcarbamate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of tert-Butyl acetylcarbamate, based on the recent literature and established chemical principles.

Protocol 1: Synthesis from N-(t-Boc)thioacetamide (Gaye et al., 2022)

This protocol describes the serendipitous "green" synthesis of tert-Butyl acetylcarbamate.

Experimental Workflow:

Figure 2: Workflow for the synthesis of tert-Butyl acetylcarbamate from N-(t-Boc)thioacetamide.

Detailed Methodology:

-

To a solution of N-(t-Boc)thioacetamide (0.5 mmol), the hydrochloride salt of an amino ester (e.g., glycine ethyl ester hydrochloride, 0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, e.g., THF, CH₃CN, or DMF), add natural phosphate (NP) catalyst (87.6 mg) with stirring.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

The residue is then purified by column chromatography (e.g., using a cyclohexane/ethyl acetate eluent system) to yield crystalline tert-Butyl acetylcarbamate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ≥ 95% |

Conclusion

The history of tert-Butyl acetylcarbamate is a curious case of a compound that has found its place in the repertoire of synthetic chemists without a clearly documented moment of discovery. While its early history remains to be fully unearthed, recent synthetic advancements have provided efficient and environmentally friendly methods for its preparation. For researchers and drug development professionals, tert-Butyl acetylcarbamate serves as a valuable bifunctional molecule, and the ongoing exploration of its synthesis and applications will undoubtedly continue to be an area of interest. The quest for its original synthesis highlights the dynamic and sometimes non-linear nature of chemical history, where the utility of a compound can precede a full understanding of its origins.

References

An In-depth Technical Guide to tert-Butyl Acetylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl acetylcarbamate, a key organic intermediate, plays a significant role in synthetic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. Its unique structural features, combining a reactive acetyl group with a protective tert-butoxycarbonyl (Boc) moiety, make it a versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Core Physical and Chemical Properties

tert-Butyl acetylcarbamate (IUPAC Name: tert-butyl N-acetylcarbamate) is a white crystalline solid. While extensive experimental data is not widely published, its fundamental properties can be summarized based on available literature and computational data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 120157-98-4 | [1] |

| Appearance | Crystalline Solid | [2] |

| Calculated XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of tert-Butyl Acetylcarbamate

A practical and high-yield synthesis of tert-butyl acetylcarbamate has been reported from N-Boc-thioacetamide using a natural phosphate catalyst.[2] This method offers an environmentally benign route with a simple workup.

Experimental Protocol: Synthesis from N-Boc-Thioacetamide[2]

Materials:

-

N-(t-Boc)thioacetamide

-

Hydrochloride salt of an amino ester (e.g., glycine ethyl ester)

-

Triethylamine (NEt₃)

-

Dry solvent (e.g., THF, CH₃CN, DMF)

-

Natural Phosphate (NP) catalyst

-

Celite

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of N-(t-Boc)thioacetamide (87.6 mg; 0.5 mmol) and the hydrochloride salt of an amino ester (0.5 mmol) in a dry solvent (10 mL), add triethylamine (1.65 mmol).

-

Add the natural phosphate catalyst (87.6 mg) to the stirring solution.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite.

-

The residue is purified by flash chromatography using a cyclohexane/ethyl acetate eluent system.

-

This procedure yields crystalline tert-butyl acetylcarbamate in very high yield (≥ 95%).[2]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", fontname="Arial"];

reagents [label="N-(t-Boc)thioacetamide,\nAmino Ester HCl,\nTriethylamine"]; solvent [label="Dry Solvent\n(e.g., THF)"]; catalyst [label="Natural Phosphate\nCatalyst"]; reaction [label="Stir at RT\nfor 30 min", shape=ellipse, fillcolor="#FBBC05"]; filtration [label="Filter through\nCelite"]; purification [label="Flash Chromatography\n(Cyclohexane/EtOAc)"]; product [label="tert-Butyl Acetylcarbamate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR:

-

A singlet integrating to 9 protons for the tert-butyl group, expected around δ 1.5 ppm.

-

A singlet integrating to 3 protons for the acetyl group, expected around δ 2.1-2.3 ppm.

-

A broad singlet for the N-H proton, with a chemical shift that can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the methyl carbon of the acetyl group.

-

Two signals for the carbonyl carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibration.

-

C-H stretching vibrations from the alkyl groups.

-

Two distinct C=O stretching vibrations for the carbamate and acetyl carbonyls.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺.

-

A prominent peak corresponding to the loss of the tert-butyl group or isobutylene.

-

Reactions of tert-Butyl Acetylcarbamate

The reactivity of tert-butyl acetylcarbamate is characterized by the interplay of its functional groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the carbamate nitrogen, and it can be removed under acidic conditions.

Deprotection of the tert-Butyl Group

The tert-butyl group can be cleaved under acidic conditions to yield acetylcarbamate, which can then be further hydrolyzed. Common reagents for the deprotection of tert-butyl carbamates include trifluoroacetic acid (TFA) in dichloromethane (DCM) and aqueous phosphoric acid.[3]

Experimental Protocol: Deprotection using Aqueous Phosphoric Acid[3]

Materials:

-

tert-Butyl carbamate derivative

-

Aqueous phosphoric acid (85 wt%)

-

Organic solvent for extraction

Procedure:

-

Dissolve the tert-butyl carbamate derivative in a suitable solvent.

-

Add aqueous phosphoric acid (85 wt%).

-

Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

dot graph Deprotection_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", fontname="Arial"];

start [label="tert-Butyl Acetylcarbamate"]; reagent [label="Aqueous H₃PO₄ (85%)"]; reaction [label="Stir at RT", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Neutralization &\nExtraction"]; product [label="Acetylcarbamic Acid", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Applications in Drug Development

Carbamate derivatives are widely utilized in medicinal chemistry due to their chemical stability and ability to participate in hydrogen bonding, mimicking peptide bonds.[4] While direct applications of tert-butyl acetylcarbamate are not extensively documented, related N-Boc protected amino acid derivatives are crucial intermediates in the synthesis of important pharmaceuticals.

Role in the Synthesis of Lacosamide

A key application of N-Boc protected amino acid derivatives is in the synthesis of the anticonvulsant drug Lacosamide.[5][6] The synthesis involves the coupling of an N-Boc protected serine derivative with benzylamine, followed by methylation of the hydroxyl group, deprotection of the Boc group, and subsequent acetylation.[6]

Conclusion

tert-Butyl acetylcarbamate and its related N-Boc protected analogues are valuable reagents in organic synthesis. The ability to introduce an acetyl group while one terminus of the molecule is protected as a stable carbamate offers significant advantages in the construction of complex molecules. The synthetic route from N-Boc-thioacetamide provides an efficient and environmentally friendly method for its preparation. While detailed spectroscopic and reactivity data for tert-butyl acetylcarbamate itself are limited in publicly accessible literature, its utility can be appreciated through the well-documented applications of similar N-Boc protected intermediates in the synthesis of pharmaceuticals like Lacosamide. This guide serves as a foundational resource for researchers and professionals, highlighting the importance of this class of compounds in modern drug development.

References

- 1. tert-Butyl acetylcarbamate | C7H13NO3 | CID 11332620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

The Evolving Landscape of tert-Butyl Acetylcarbamate Analogs and Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of tert-butyl acetylcarbamate analogs and derivatives for researchers, scientists, and drug development professionals.

The tert-butyl acetylcarbamate core represents a versatile scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties that are instrumental in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the analogs and derivatives of tert-butyl acetylcarbamate, with a focus on their synthesis, experimental protocols, and biological evaluation. The strategic incorporation of the tert-butyl carbamate moiety has been shown to modulate the pharmacokinetic and pharmacodynamic profiles of various compounds, making it a subject of significant interest in drug discovery and development.

Synthesis and Methodologies

The preparation of tert-butyl carbamate derivatives often involves several key synthetic strategies, including the widely utilized Curtius rearrangement and reactions involving di-tert-butyl dicarbonate. These methods provide robust pathways to a diverse range of N-acyl and N-aroyl tert-butyl carbamates.

A notable one-pot synthesis of Boc-protected amines from aliphatic carboxylic acids proceeds via a zinc-catalyzed Curtius rearrangement.[1] This method utilizes sodium azide and di-tert-butyl dicarbonate, where the corresponding acyl azide is formed and spontaneously rearranges to an isocyanate at 40°C. The isocyanate is then trapped by tert-butanol, which is present in the reaction mixture.[2]

Another common approach involves the condensation of a primary amine with an appropriate acylating agent. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt.[3]

Experimental Protocols

Protocol 1: One-Pot Zinc-Catalyzed Curtius Rearrangement for the Synthesis of Aliphatic Boc-Protected Amines [1]

This procedure provides a practical and efficient method for the synthesis of aliphatic Boc-protected amines from a variety of carboxylic acids.

Materials:

-

Aliphatic carboxylic acid (1.0 equiv)

-

Sodium azide (NaN₃)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Zinc(II) triflate (catalyst)

-

Tetrabutylammonium bromide (TBAB)

-

Tetrahydrofuran (THF)

-

10% aqueous solution of NaNO₂

Procedure:

-

To a reaction flask, add the aliphatic carboxylic acid and THF.

-

Add sodium azide and a catalytic amount of zinc(II) triflate and TBAB.

-

Heat the mixture to 40°C.

-

Once the internal temperature reaches 40°C, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture under an inert atmosphere at 40°C until the reaction is complete, as monitored by GC analysis.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a 10% aqueous solution of NaNO₂ and stir for 30 minutes.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by chromatography or recrystallization.

Protocol 2: Synthesis of tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate [3]

This protocol details the synthesis of a specific N-aroyl tert-butyl carbamate derivative with anti-inflammatory activity.

Materials:

-

tert-butyl 2-amino phenylcarbamate (1.1 equiv)

-

4-fluorobenzoic acid (1.0 equiv)

-

N,N'-Diisopropylethylamine (DIPEA, 1.5 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)

-

Hydroxybenzotriazole (HOBt, 1.5 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve 4-fluorobenzoic acid in DCM.

-

Add EDCI, HOBt, and DIPEA to the solution and stir at room temperature.

-

Add a solution of tert-butyl 2-amino phenylcarbamate in DCM.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

Quantitative Data on Biological Activity

Several studies have investigated the biological activities of tert-butyl carbamate derivatives. A series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogs were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[3][4][5]

| Compound | Substituent on Benzamido Ring | % Inhibition of Paw Edema (at 9h) |

| 4a | 4-Fluoro | 54.130 |

| 4i | 4-(1H-indol-2-yl)butanamido | 54.239 |

| Indomethacin | Standard Drug | Not specified in the same format |

Table 1: Anti-inflammatory activity of selected tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.[3][4][5]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for simple tert-Butyl acetylcarbamate analogs are not extensively documented, their role as enzyme inhibitors and as key intermediates in the synthesis of bioactive molecules is well-established. The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of these compounds.

The Curtius rearrangement is a key transformation in the synthesis of many tert-butyl carbamate derivatives. The following diagram illustrates the mechanistic steps of this reaction.

Conclusion

Analogs and derivatives of tert-butyl acetylcarbamate continue to be a fertile ground for the discovery of new chemical entities with therapeutic potential. The synthetic accessibility and the ability to fine-tune the physicochemical properties of these molecules make them attractive candidates for drug development programs. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a solid foundation for the design and synthesis of next-generation therapeutics based on this privileged scaffold. Further exploration into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly unlock the full potential of this important class of compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of tert-Butyl Acetylcarbamate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and structural aspects of tert-butyl acetylcarbamate (C₇H₁₃NO₃), a molecule of interest in synthetic and medicinal chemistry. Drawing upon available crystallographic data and established computational methodologies, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. It consolidates known structural parameters, details experimental protocols for its synthesis, and outlines a robust framework for further theoretical investigation. The guide includes quantitative data presented in structured tables and visual workflows and logical relationships rendered in Graphviz DOT language to facilitate a deeper understanding of the molecule's properties and potential applications.

Introduction

Carbamates are a crucial class of organic compounds utilized extensively in agrochemicals, polymer science, and notably, as protecting groups in peptide synthesis and as key moieties in medicinal chemistry for targeted drug-target interactions.[1] Tert-butyl acetylcarbamate, a member of this family, presents a unique combination of an acetyl group and a tert-butyl carbamate functionality. Understanding its structural conformation, electronic properties, and intermolecular interactions is paramount for its effective application. This guide summarizes the current knowledge on tert-butyl acetylcarbamate and proposes a pathway for comprehensive theoretical characterization.

Molecular Structure and Crystallography

The primary source of structural information for tert-butyl acetylcarbamate comes from single-crystal X-ray diffraction studies.[1] The molecule crystallizes in the P2₁/n space group, with the core skeleton, excluding the tert-butyl methyl groups, being nearly planar.[1] In the crystalline state, molecules of tert-butyl acetylcarbamate form centrosymmetric dimers through strong N—H···O hydrogen bonds, creating an R²₂(8) ring motif.[1] These dimers are primarily linked by van der Waals forces between the hydrophobic methyl groups of neighboring pairs.[1]

Key Geometric Parameters

The bond lengths and angles determined from X-ray crystallography provide a foundational understanding of the molecule's geometry in the solid state.

| Bond | Length (Å) | Angle | **Degrees (°) ** |

| C1-O1 | 1.345 (2) | O1-C1-N1 | 109.9 (1) |

| C1-O2 | 1.205 (2) | O2-C1-N1 | 125.7 (1) |

| C1-N1 | 1.381 (2) | O2-C1-O1 | 124.4 (1) |

| C2-N1 | 1.405 (2) | C1-N1-C2 | 126.3 (1) |

| C2-O3 | 1.198 (2) | C1-N1-H1 | 116.9 |

| C2-C3 | 1.495 (2) | C2-N1-H1 | 116.9 |

| O1-C4 | 1.483 (2) | N1-C2-O3 | 122.2 (1) |

| C4-C5 | 1.517 (2) | N1-C2-C3 | 115.6 (1) |

| C4-C6 | 1.518 (2) | O3-C2-C3 | 122.2 (1) |

| C4-C7 | 1.521 (2) | O1-C4-C5 | 105.8 (1) |

| N1-H1 | 0.864 | O1-C4-C6 | 109.9 (1) |

| O1-C4-C7 | 109.9 (1) | ||

| C5-C4-C6 | 111.0 (1) | ||

| C5-C4-C7 | 110.1 (1) | ||

| C6-C4-C7 | 110.1 (1) |

Table 1: Selected bond lengths and angles for tert-Butyl acetylcarbamate from crystallographic data.[1]

Synthesis and Experimental Protocols

A practical and environmentally friendly synthesis of tert-butyl acetylcarbamate has been reported, utilizing natural phosphate as a heterogeneous catalyst.[1]

Synthesis of tert-Butyl Acetylcarbamate[1]

-

Reactants : N-(t-Boc)thioacetamide (0.5 mmol), hydrochloride salt of an amino ester (0.5 mmol), triethylamine (1.65 mmol), and natural phosphate catalyst (87.6 mg).

-

Solvent : Dry solvent (10 mL), with THF, CH₃CN, and DMF being suitable options.

-

Procedure :

-

To a solution of N-(t-Boc)thioacetamide, the amino ester hydrochloride, and triethylamine in the chosen dry solvent, add the natural phosphate catalyst with stirring.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Purify the residue using flash chromatography (e.g., Interchim Puriflash with cyclohexane/ethyl acetate eluent system).

-

-

Yield : Crystalline tert-butyl acetylcarbamate is obtained in a very high yield (≥ 95%).

Theoretical Studies: A Proposed Framework